molecular formula C9H12N2O B2830211 4-cyclobutyl-1-methyl-1H-pyrazole-5-carbaldehyde CAS No. 1780772-97-5

4-cyclobutyl-1-methyl-1H-pyrazole-5-carbaldehyde

Cat. No.: B2830211
CAS No.: 1780772-97-5
M. Wt: 164.208
InChI Key: RHMGOUKMPGWYAT-UHFFFAOYSA-N
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Description

4-cyclobutyl-1-methyl-1H-pyrazole-5-carbaldehyde is a chemical compound with the molecular formula C₉H₁₂N₂O It is a member of the pyrazole family, characterized by a pyrazole ring substituted with a cyclobutyl group at the 4-position, a methyl group at the 1-position, and an aldehyde group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclobutyl-1-methyl-1H-pyrazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclobutanone with hydrazine to form the corresponding hydrazone, followed by cyclization with formylating agents to introduce the aldehyde group at the 5-position. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-cyclobutyl-1-methyl-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents using reagents like halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: 4-cyclobutyl-1-methyl-1H-pyrazole-5-carboxylic acid.

    Reduction: 4-cyclobutyl-1-methyl-1H-pyrazole-5-methanol.

    Substitution: Various substituted pyrazoles depending on the substituent introduced.

Scientific Research Applications

4-cyclobutyl-1-methyl-1H-pyrazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is used in the study of enzyme inhibition and as a probe for biological assays.

    Industry: Utilized in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-cyclobutyl-1-methyl-1H-pyrazole-5-carbaldehyde involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and inhibiting enzymatic activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of protein function.

Comparison with Similar Compounds

Similar Compounds

    1-cyclobutyl-5-methyl-1H-pyrazole-4-carbaldehyde: Similar structure but with different substitution pattern.

    1-methyl-1H-pyrazole-5-carboxaldehyde: Lacks the cyclobutyl group.

    4-cyclobutyl-1H-pyrazole-5-carbaldehyde: Lacks the methyl group.

Uniqueness

4-cyclobutyl-1-methyl-1H-pyrazole-5-carbaldehyde is unique due to the presence of both a cyclobutyl group and a methyl group on the pyrazole ring, which imparts distinct steric and electronic properties. These features influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-cyclobutyl-2-methylpyrazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-11-9(6-12)8(5-10-11)7-3-2-4-7/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHMGOUKMPGWYAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C2CCC2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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